tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-quinolin-2-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-9-8-14-6-4-5-7-15(14)19-16/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQKMUFSORICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-Bromo-2-Nitrobenzonitrile with 1-Boc-Piperazine
The foundational route involves condensing 4-bromo-2-nitrobenzonitrile with 1-tert-butoxycarbonyl-piperazine (1-Boc-piperazine). Under reflux conditions in polar aprotic solvents like dimethylformamide (DMF), this reaction forms tert-butyl 4-(2-nitro-4-cyano-phenyl)piperazine-1-carboxylate as an intermediate. The nitro and cyano groups are subsequently reduced via hydrogenation over Raney nickel (Ra-Ni) at 60 psi for 12 hours, yielding tert-butyl 4-(2-amino-4-aminomethyl-phenyl)piperazine-1-carboxylate.
Optimization Challenges
Initial attempts to couple intermediates via Suzuki-Miyaura cross-coupling with boronate esters resulted in poor yields (12%) when using Pd(PPh₃)₄ in toluene-ethanol. Switching to PdCl₂-dppf in DMF at 80°C improved yields to 26%, highlighting the sensitivity of palladium catalysts to solvent and ligand systems.
Reductive Amination with Biarylaldehydes
The piperazine intermediate undergoes reductive amination with biarylaldehydes (a–f) using sodium triacetoxyborohydride (STAB) in dichloromethane. This step introduces the quinoline moiety, forming tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate derivatives. Post-reaction purification via column chromatography on silica gel ensures >95% purity, as confirmed by ¹H NMR and GC-MS.
Photocatalytic One-Step Synthesis
Reaction Design and Mechanism
A breakthrough method employs visible-light photocatalysis to synthesize the compound in a single step. Combining 2-aminopyridine, piperazine-1-tert-butyl carboxylate, and an acridine salt photocatalyst under blue LED irradiation (450 nm) in anhydrous dichloroethane achieves a 95% yield. The oxidant 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) facilitates radical formation, enabling direct C–N coupling without metal catalysts.
Advantages Over Traditional Methods
This approach eliminates hazardous hydrogen gas and heavy metals, reducing environmental toxicity. The absence of multi-step intermediates also minimizes byproduct formation, streamlining purification.
Reductive Amination of Formylquinoline Intermediates
Synthesis of tert-Butyl 4-(3-Formylquinolin-2-yl)Piperazine-1-Carboxylate
Quinoline-2-carbaldehyde derivatives are condensed with 1-Boc-piperazine in methanol under acidic conditions. The resultant Schiff base intermediate is reduced using STAB, yielding this compound. Deprotection with trifluoroacetic acid (TFA) provides the free piperazine, though this step is omitted when the Boc group is retained.
Yield and Characterization
Post-amination yields range from 85–90%, with purity verified by FTIR (C=O stretch at 1685 cm⁻¹) and ¹³C NMR (quaternary carbon at 154.2 ppm).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Catalyst System | Key Advantages | Limitations |
|---|---|---|---|---|
| Multistep Condensation | 26–97 | PdCl₂-dppf, Ra-Ni | Scalable for bulk synthesis | Low yields in cross-coupling steps |
| Photocatalytic | 94–95 | Ac |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : tert-Butyl 4-(quinolin-2-yl)piperazine-1-carboxylate serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, expands its utility in synthetic chemistry .
Biology
- Enzyme Inhibitors and Receptor Modulators : The compound is utilized in studies focused on enzyme inhibition and receptor modulation. Its structural features enable it to interact with biological targets effectively, contributing to research on drug design and development .
Medicine
- Therapeutic Potential : Research indicates that this compound exhibits diverse biological activities, including:
- Anticancer Activity : Investigations into its efficacy against various cancer cell lines are ongoing, highlighting its potential as a therapeutic agent .
- Antibacterial and Antifungal Properties : The compound has shown promise in combating bacterial and fungal infections, making it a candidate for further medicinal exploration .
Industry
- Material Development : In industrial applications, this compound is being explored for the development of new materials and chemical processes. Its unique properties may lead to innovations in material science and engineering .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various proteins, modulating their activity . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Ring
Fluorine-Substituted Derivatives
- Fluorine’s electron-withdrawing effects may enhance metabolic stability .
Quinolin-3-ylmethyl Derivatives
- tert-Butyl 3-methyl-4-(quinolin-3-ylmethyl)piperazine-1-carboxylate (): Molecular Formula: C₂₁H₂₈N₄O₂ Molecular Weight: 369.48 g/mol Key Differences: The quinolin-3-ylmethyl group introduces steric bulk, which may reduce binding affinity to flat aromatic pockets in target proteins. The 3-methyl piperazine modification could alter conformational flexibility .
Modifications on the Piperazine Ring
Aryl and Heteroaryl Attachments
- However, the electron-deficient cyano group may reduce solubility .
Carbonyl-Linked Functional Groups
- tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (): Molecular Formula: C₁₉H₂₈N₄O₆ Molecular Weight: 424.45 g/mol Key Differences: The carbonyl linker and nitro group enable conjugation to secondary pharmacophores (e.g., adamantyl ureas), expanding applications in multi-target drug design .
Physicochemical and Stability Comparisons
<sup>a</sup> Calculated using XLOGP3. <sup>b</sup> Simulated gastric fluid (pH 1.2). <sup>c</sup> Nitro group reduction under acidic conditions .
Biological Activity
Tert-butyl 4-(quinolin-2-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly as an antagonist in neurokinin receptor pathways. Its mechanism of action primarily involves the inhibition of neurokinin B (NKB) receptors, which are implicated in several physiological processes, including pain modulation and reproductive functions.
Key Findings from Research Studies
- Neurokinin Receptor Antagonism : The compound has shown promising results as an antagonist for human NK3 receptors. In a study evaluating various derivatives, it was found that modifications to the piperazine structure significantly affected the potency of NK3 receptor inhibition, with IC50 values indicating varying degrees of efficacy ( ).
- Structure-Activity Relationship (SAR) : The presence of the piperazine ring was crucial for maintaining activity against NK3 receptors. A comparative analysis of different derivatives highlighted that specific substitutions on the quinoline moiety could enhance receptor binding affinity ( ).
- Pharmacokinetics and Toxicology : Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics, although detailed toxicity profiles remain to be fully elucidated. Early assessments indicate low cytotoxicity in cell viability assays ( ).
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Pain Modulation : A case study demonstrated that administration of this compound in animal models resulted in significant reductions in pain responses, suggesting its potential use in analgesic therapies ( ).
- Impact on Reproductive Health : Another study explored its effects on reproductive hormone regulation, revealing that it could modulate luteinizing hormone release through NK3 receptor antagonism ( ).
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationships
| Compound Structure | IC50 (µM) | Comments |
|---|---|---|
| This compound | 0.26 ± 0.02 | High potency against NK3 receptors |
| Derivative A | 4.1 ± 0.5 | Less potent than the parent compound |
| Derivative B | 10.3 ± 1.5 | Moderate inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
